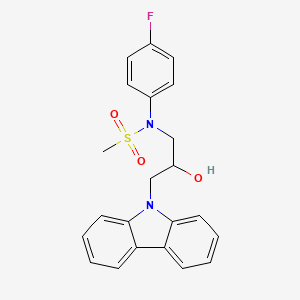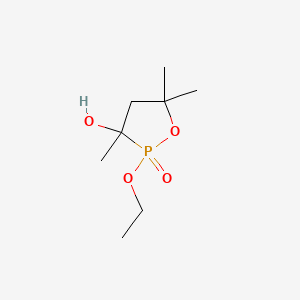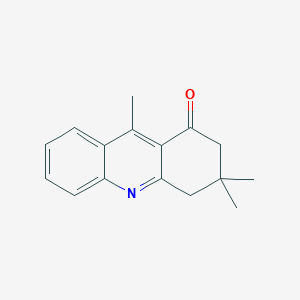
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-382299 involves the esterification of 3-pyridinecarboxylic acid with 5-bromo-2-(1H-indol-3-yl)-2-oxoethyl. The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
WAY-382299 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
WAY-382299 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential to alter the lifespan of eukaryotic organisms.
Medicine: WAY-382299 is investigated for its role as a cyclooxygenase inhibitor, which could have implications in the treatment of inflammatory diseases.
Mechanism of Action
WAY-382299 exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, it reduces the production of prostaglandins, which are involved in inflammation and pain signaling pathways . This mechanism makes it a potential candidate for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
WAY-382299 can be compared with other cyclooxygenase inhibitors such as acetylsalicylic acid (aspirin) and ibuprofen. While all these compounds inhibit cyclooxygenase enzymes, WAY-382299 is unique due to its specific molecular structure, which may result in different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
WAY-382299 stands out due to its potential effects on the lifespan of eukaryotic organisms, which is not a common feature among other cyclooxygenase inhibitors.
Properties
Molecular Formula |
C26H23ClN2O4 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23ClN2O4/c1-16-20(15-25(30)28-22-6-4-5-7-24(22)33-3)21-14-19(32-2)12-13-23(21)29(16)26(31)17-8-10-18(27)11-9-17/h4-14H,15H2,1-3H3,(H,28,30) |
InChI Key |
QLSCHKJLWRATMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-acetic acid](/img/structure/B10805325.png)
![3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10805333.png)
![Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B10805348.png)
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B10805349.png)
![1-(2-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B10805352.png)
![2-[[5-(4-Bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805353.png)

![5-[[4-(Dimethylamino)phenyl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805366.png)
![N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B10805374.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10805387.png)




